![molecular formula C12H36Cl2Cu2N4O2 B11927687 DI-Micron-Hydroxo-Bis-[(N N N N-Tetramethyl-Ethylenedia E)Copper(II)]Chloride](/img/structure/B11927687.png)
DI-Micron-Hydroxo-Bis-[(N N N N-Tetramethyl-Ethylenedia E)Copper(II)]Chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound Cu-TMEDA catalyst is a coordination complex consisting of copper and N,N,N’,N’-tetramethylethylenediamine. This catalyst is known for its versatility and efficiency in various organic reactions, particularly in the field of synthetic chemistry. The Cu-TMEDA catalyst is widely used due to its ability to facilitate a range of chemical transformations under mild conditions.
准备方法
Synthetic Routes and Reaction Conditions
The Cu-TMEDA catalyst can be synthesized through the reaction of copper salts, such as copper(I) chloride or copper(II) chloride, with N,N,N’,N’-tetramethylethylenediamine. The reaction typically occurs in an organic solvent like dichloromethane or acetonitrile under ambient conditions. The resulting complex is then purified through recrystallization or other suitable methods .
Industrial Production Methods
In industrial settings, the production of Cu-TMEDA catalyst follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the catalyst. The catalyst is then packaged and distributed for various applications in research and industry .
化学反应分析
Types of Reactions
The Cu-TMEDA catalyst is known to undergo several types of reactions, including:
Oxidation: It facilitates the oxidation of alcohols to aldehydes and ketones.
Reduction: It can be used in the reduction of nitro compounds to amines.
Substitution: It is effective in nucleophilic substitution reactions involving halides and other leaving groups.
Common Reagents and Conditions
Common reagents used with Cu-TMEDA catalyst include alcohols, amines, and halides. The reactions typically occur under mild conditions, such as room temperature and atmospheric pressure, making the catalyst highly practical for various applications .
Major Products Formed
The major products formed from reactions involving Cu-TMEDA catalyst include aldehydes, ketones, amines, and substituted aromatic compounds. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals .
科学研究应用
The Cu-TMEDA catalyst has a wide range of scientific research applications, including:
Chemistry: It is used in the synthesis of complex organic molecules, including natural products and pharmaceuticals.
Biology: It facilitates the modification of biomolecules, such as peptides and nucleotides, for research purposes.
Medicine: It is employed in the development of new drugs and therapeutic agents.
Industry: It is used in the production of fine chemicals, polymers, and materials with specific properties.
作用机制
The Cu-TMEDA catalyst exerts its effects through the coordination of copper ions with N,N,N’,N’-tetramethylethylenediamine. This coordination enhances the reactivity of the copper center, allowing it to participate in various catalytic cycles. The catalyst promotes the formation of reactive intermediates, such as copper-oxygen species, which facilitate the desired chemical transformations .
相似化合物的比较
Similar Compounds
Similar compounds to Cu-TMEDA catalyst include:
Cu-Bipyridine: A copper complex with bipyridine ligands.
Cu-Phenanthroline: A copper complex with phenanthroline ligands.
Cu-Pyridine: A copper complex with pyridine ligands.
Uniqueness
The Cu-TMEDA catalyst is unique due to its high efficiency and versatility in promoting a wide range of chemical reactions under mild conditions. Its ability to facilitate both oxidation and reduction reactions, as well as its compatibility with various substrates, makes it a valuable tool in synthetic chemistry .
属性
分子式 |
C12H36Cl2Cu2N4O2 |
|---|---|
分子量 |
466.4 g/mol |
IUPAC 名称 |
chlorocopper;N,N,N',N'-tetramethylethane-1,2-diamine;dihydrate |
InChI |
InChI=1S/2C6H16N2.2ClH.2Cu.2H2O/c2*1-7(2)5-6-8(3)4;;;;;;/h2*5-6H2,1-4H3;2*1H;;;2*1H2/q;;;;2*+1;;/p-2 |
InChI 键 |
VVXKYYDFGPZSOZ-UHFFFAOYSA-L |
规范 SMILES |
CN(C)CCN(C)C.CN(C)CCN(C)C.O.O.Cl[Cu].Cl[Cu] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


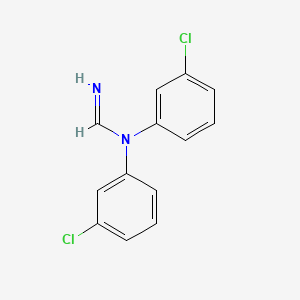
![3-[[2-[2-[2-[[(2R,3R)-2-[[(2S,3S,4R)-4-[[(2R,3R)-2-[[6-amino-2-[(1S)-3-amino-1-[[(2S)-2,3-diamino-3-oxopropyl]amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[3-[4-carbamoyloxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxy-2-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]ethyl]-1,3-thiazol-4-yl]-1,3-thiazole-5-carbonyl]amino]propyl-dimethylsulfanium](/img/structure/B11927610.png)
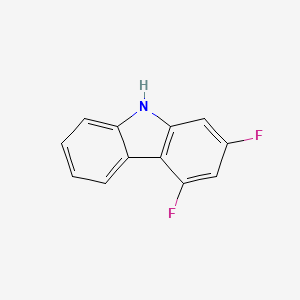
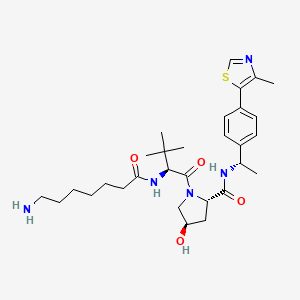

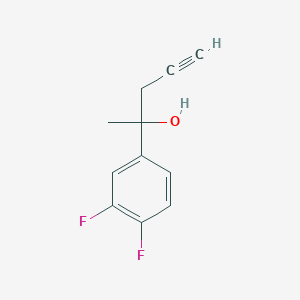
![Acetonitrilebis[2-diphenylphosphino-6-T-butylpyridine]cyclopentadienylruthenium(II) hexafluorophosphate](/img/structure/B11927625.png)
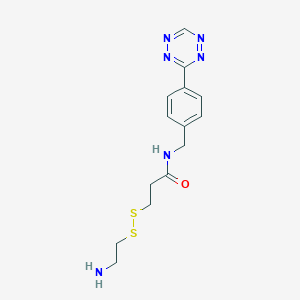
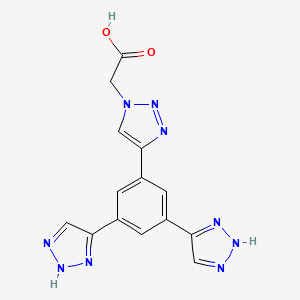
![9,10-di-[|A-(4-pyridyl)vinyl]anthracene](/img/structure/B11927637.png)

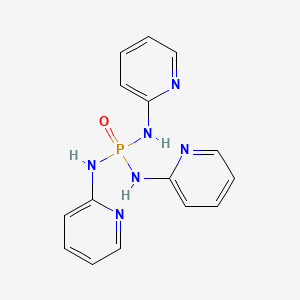
![Methyl 4,6-dibromo-7-methoxybenzo[d][1,3]dioxole-5-carboxylate](/img/structure/B11927643.png)
![(S)-2-[(2-Chloro-6-methyl-4-pyrimidinyl)amino]-3-methyl-1-butanol](/img/structure/B11927650.png)
